molecular formula C19H21Cl2N3O2Pt B12756489 ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II) CAS No. 131041-28-6

((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)

Cat. No.: B12756489
CAS No.: 131041-28-6
M. Wt: 589.4 g/mol
InChI Key: BMMCJWKKBGMYKV-UHFFFAOYSA-L
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Description

((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is a complex compound that integrates an anthraquinone moiety with a platinum center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the reaction of anthraquinone derivatives with platinum-based precursors. The process generally includes:

    Formation of the Anthraquinone Derivative: This step involves the synthesis of the anthraquinone moiety, which can be achieved through various organic reactions such as Friedel-Crafts acylation.

    Linking the Anthraquinone to the Amine: The anthraquinone derivative is then reacted with a diamine, such as 3-(aminopropyl)amine, under controlled conditions to form the intermediate.

    Complexation with Platinum: The final step involves the reaction of the intermediate with a platinum precursor, such as platinum(II) chloride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various platinum complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.

Biology

In biological research, this compound is explored for its interactions with biomolecules, such as DNA and proteins, which could lead to the development of new diagnostic tools or therapeutic agents.

Medicine

In medicine, the compound’s potential as an anticancer agent is of particular interest. Its ability to form stable complexes with DNA could inhibit cancer cell proliferation.

Industry

In industry, the compound’s properties are leveraged in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism by which ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets such as DNA. The platinum center can form cross-links with DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs, such as cisplatin.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A well-known platinum-based anticancer drug.

    Carboplatin: Another platinum-based drug with a similar mechanism of action.

    Oxaliplatin: A third-generation platinum drug used in chemotherapy.

Uniqueness

((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is unique due to the presence of the anthraquinone moiety, which imparts additional properties such as enhanced DNA binding affinity and potential redox activity. This makes it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

131041-28-6

Molecular Formula

C19H21Cl2N3O2Pt

Molecular Weight

589.4 g/mol

IUPAC Name

1-[3-(2-aminoethylamino)propylamino]anthracene-9,10-dione;platinum(2+);dichloride

InChI

InChI=1S/C19H21N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,21-22H,4,9-12,20H2;2*1H;/q;;;+2/p-2

InChI Key

BMMCJWKKBGMYKV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCN.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

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